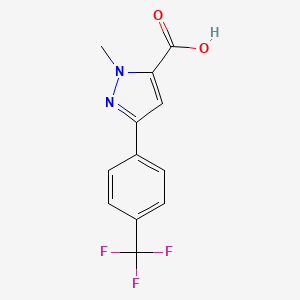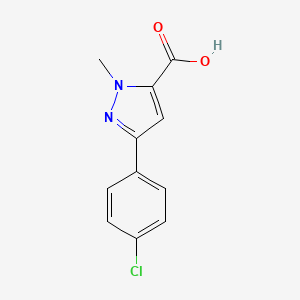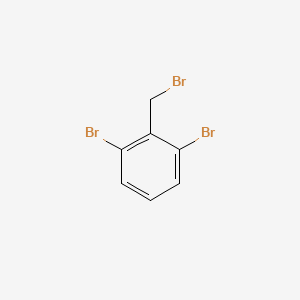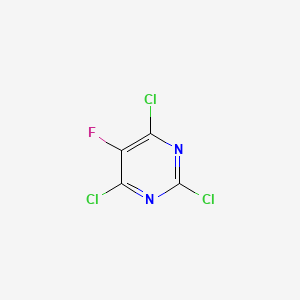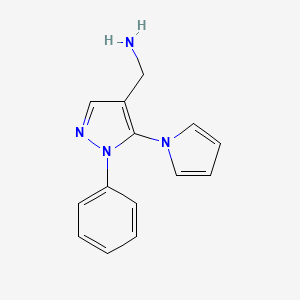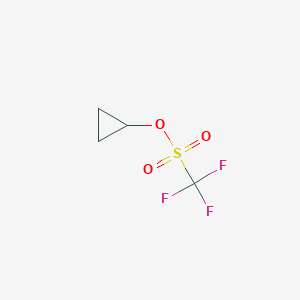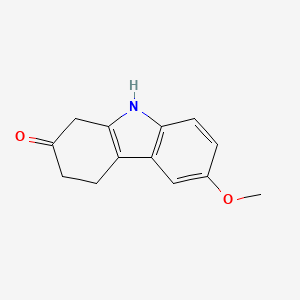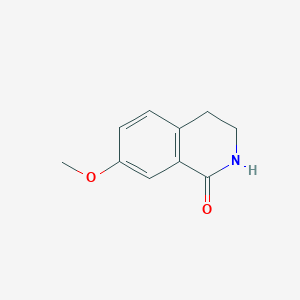
7-甲氧基-3,4-二氢异喹啉-1(2H)-酮
概述
描述
“7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one” is an isoquinoline alkaloid that is emetan substituted by methoxy groups at positions 7’ and 11 and hydroxy groups at positions 1’, 6’ and 10’. It is isolated from Psychotria klugii and exhibits antileishmanial and antiplasmodial activities .
Chemical Reactions Analysis
The chemical name of “7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one” is Isoquinoline, 3,4-dihydro-7-methoxy-. It has the molecular formula C10H11NO and a molecular weight of 161.2 .科学研究应用
化学分析和表征
7-甲氧基-3,4-二氢异喹啉-1(2H)-酮已被研究其独特的化学性质。Waigh(1980)利用该化合物研究了同分异构体1,2-二氢异喹啉-4(3H)-酮的区分。这项研究揭示了在1H NMR谱中观察到的峰移,特别是指出了7-甲氧基相对于6-甲氧基的影响较小,有助于确定RO取代基的位置(Waigh, 1980)。
合成和结构分析
陈占国(2008)专注于开发一种新的合成方法,用于7-甲氧基-3,4-二氢异喹啉-1(2H)-酮衍生物,为更好地理解该化合物在各个领域的潜在新应用铺平了道路(Chen Zhan-guo, 2008)。
抗肿瘤和抗增殖性能
近年来,人们对7-甲氧基-3,4-二氢异喹啉-1(2H)-酮衍生物的抗肿瘤性能进行了重点研究。崔等人(2017)确定了7-甲氧基-3,4-二氢异喹啉-1(2H)-酮的一个衍生物作为一种有前途的抗癌药物引物,展示了在小鼠中对肿瘤生长的显著抑制。此外,它在一系列人类肿瘤细胞系中显示出高抗增殖活性,并显示出作为微管结合抗肿瘤血管破坏剂的潜力(Cui et al., 2017)。
属性
IUPAC Name |
7-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEYUVIGABSXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542855 | |
| Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
22246-04-4 | |
| Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

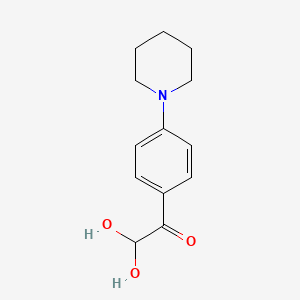
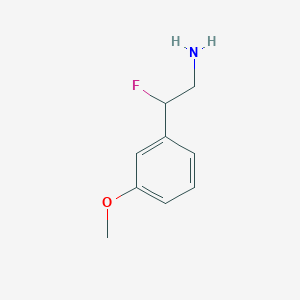
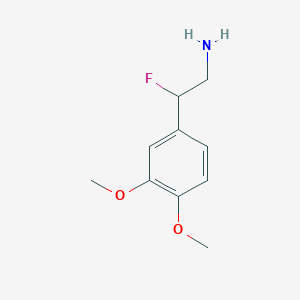
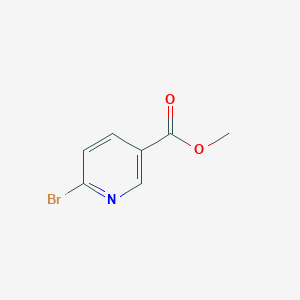
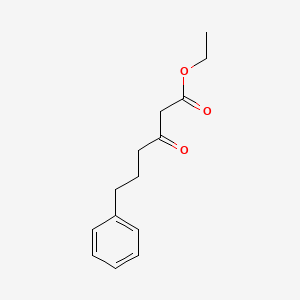
![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)
